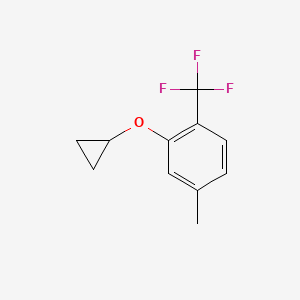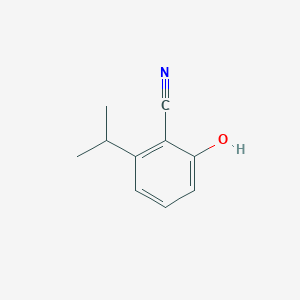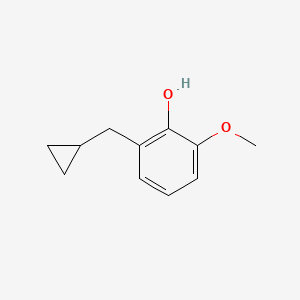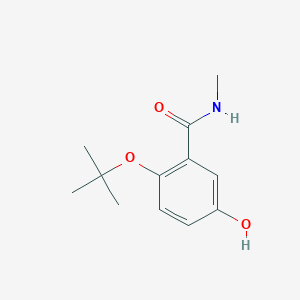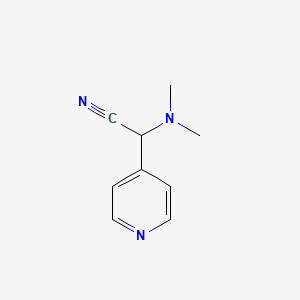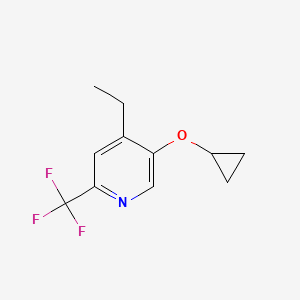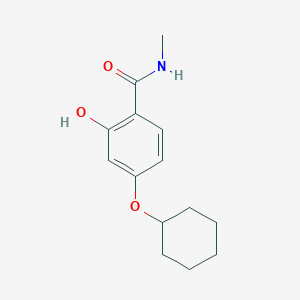
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyloxy group at the 4-position, a hydroxyl group at the 2-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-hydroxybenzoic acid, is first converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Substitution with Cyclohexyloxy Group: The benzoyl chloride is then reacted with cyclohexanol in the presence of a base such as pyridine to form 4-(cyclohexyloxy)benzoic acid.
Hydroxylation: The 4-(cyclohexyloxy)benzoic acid is hydroxylated at the 2-position using a suitable hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Amidation: Finally, the hydroxylated product is reacted with methylamine (CH3NH2) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexyloxy)-2-oxo-N-methylbenzamide.
Reduction: Formation of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Scientific Research Applications
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
4-(Cyclohexyloxy)-N-methylbenzamide: Lacks the hydroxyl group, potentially altering its reactivity and interaction with molecular targets.
2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and overall chemical properties.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (cyclohexyloxy, hydroxyl, and N-methyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-15-14(17)12-8-7-11(9-13(12)16)18-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17) |
InChI Key |
QVUOAWUKDATZKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


